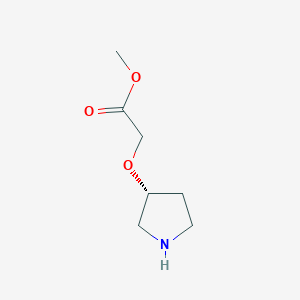

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester” is a type of ester. Esters are organic compounds derived from carboxylic acids and alcohols . They are commonly used in a wide range of applications, including as solvents, plasticizers, and in the production of biodiesel .

Synthesis Analysis

Esters can be synthesized through a variety of methods. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide . The synthesis of fatty acid methyl esters (FAMEs), in particular, is often achieved through transesterification, a process that involves the reaction of a triacylglycerol (TAG) with a short-chain alkyl alcohol in the presence of a suitable catalyst .Molecular Structure Analysis

The molecular structure of esters, including “®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester”, is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to an alkyl or aryl group, while the ether oxygen is bonded to two alkyl or aryl groups .Chemical Reactions Analysis

Esters undergo a variety of chemical reactions. They can be hydrolyzed to yield a carboxylic acid and an alcohol, a process that can occur in either acidic or basic conditions . This hydrolysis reaction is particularly important in the production of soaps and biodiesel . Esters can also undergo reactions with nucleophiles, although they are less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties of esters, including “®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester”, can vary widely depending on their specific structure . Factors that can influence these properties include the length and saturation of the carbon chain, the presence of functional groups, and the specific arrangement of atoms within the molecule .Mécanisme D'action

The mechanism of ester reactions typically involves a nucleophilic attack on the carbonyl carbon, followed by the removal of a leaving group . In the case of ester hydrolysis, for example, a water molecule acts as the nucleophile, adding to the carbonyl carbon and forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming a carboxylic acid and an alcohol .

Safety and Hazards

Orientations Futures

The study and application of esters, including “®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester”, continue to be areas of active research. For example, new methods are being developed for the structural characterization of unusual fatty acid methyl esters . These advances could lead to new applications for esters in various fields, including medicine, industry, and environmental science .

Propriétés

IUPAC Name |

methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRMSXVAIYXYCE-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CO[C@@H]1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B8073120.png)

![tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate](/img/structure/B8073164.png)

![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid; trifluoroacetic acid](/img/structure/B8073184.png)

![2-[(3R)-1-[(benzyloxy)carbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B8073203.png)

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8073229.png)